molecular formula C4H6N4 B1252368 3-Hydrazinylpyridazine CAS No. 40972-16-5

3-Hydrazinylpyridazine

Cat. No.: B1252368
CAS No.: 40972-16-5
M. Wt: 110.12 g/mol
InChI Key: YTRGNBTVTHPFJM-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridazine is a heterocyclic compound with the molecular formula C4H6N4. It is characterized by a pyridazine ring substituted with a hydrazine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . Another method includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Hydrazinylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinylpyridazine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Others may interact with cellular receptors or enzymes, modulating biological pathways to exert their effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological properties.

Biological Activity

3-Hydrazinylpyridazine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a hydrazine functional group. This structural configuration is pivotal for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains by targeting cell wall synthesis pathways. For example, derivatives have demonstrated significant activity against Gram-positive bacteria, which is crucial given the rising concerns over antibiotic resistance .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for antioxidant properties . Antioxidants are vital in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, suggesting its potential utility in therapeutic applications .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor , particularly against tyrosinase, an enzyme involved in melanin biosynthesis. Inhibiting tyrosinase can be beneficial in cosmetic applications for skin lightening and in treating hyperpigmentation disorders. Studies have reported IC50 values indicating effective inhibition of tyrosinase activity by derivatives of this compound .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : Compounds derived from this compound interact with specific enzymes, disrupting their normal function. For instance, certain derivatives inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis .
  • Receptor Interaction : Some derivatives may bind to cellular receptors or enzymes, modulating signaling pathways that affect cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed promising results against multiple bacterial strains. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These findings underscore the compound's potential as a lead structure for developing new antibiotics.

Compound DerivativeMIC (µg/mL)Target Organism
Derivative A15Staphylococcus aureus
Derivative B20Escherichia coli

Case Study 2: Tyrosinase Inhibition

In another investigation focused on skin health, derivatives were assessed for their tyrosinase inhibitory activity. The most potent inhibitor displayed an IC50 value of 1.5 µM, highlighting its potential application in cosmetic formulations aimed at reducing pigmentation.

Compound DerivativeIC50 (µM)Application
Derivative C1.5Cosmetic formulations

Properties

IUPAC Name

pyridazin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRGNBTVTHPFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485431
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40972-16-5
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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